3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride
Overview
Description
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol . It is known for its unique bicyclic structure, which includes a diazabicyclo octane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .
Comparison with Similar Compounds
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride can be compared with other similar compounds, such as:
3-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound lacks the dione functionality but shares the same bicyclic core.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for various applications.
Properties
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-12-10-6-7-11(14-10)13(17)15(12)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIEQYRKUUCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)C1N2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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